1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine
Description
Properties
IUPAC Name |
1,4-bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-15-6-8-17(3)20(12-15)28(24,25)22-10-11-23(19(5)14-22)29(26,27)21-13-16(2)7-9-18(21)4/h6-9,12-13,19H,10-11,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFNYBXMVWVGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=CC(=C2)C)C)S(=O)(=O)C3=C(C=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine has been investigated for its potential as a therapeutic agent. Its sulfonamide derivatives exhibit promising activity against various biological targets.
- Anticancer Activity : In a study evaluating the anticancer properties of sulfonamide derivatives, compounds similar to 1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine demonstrated significant cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor growth .
- Antimicrobial Properties : Research has shown that derivatives of this compound possess antimicrobial activity against a range of pathogens. The sulfonamide group is critical for this activity, as it interferes with bacterial folic acid synthesis .
Materials Science
The compound has applications in the development of novel materials due to its ability to form stable complexes with metal ions.
- Polymer Chemistry : It can be utilized as a building block in the synthesis of polymers with enhanced thermal and mechanical properties. The incorporation of sulfonyl groups into polymer matrices has been shown to improve their conductivity and stability .
- Nanomaterials : Studies indicate that 1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine can be used in the fabrication of nanomaterials for electronic applications. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Biological Studies
The compound's interaction with biological systems has been a focus of research.
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have revealed that it can effectively inhibit certain proteases, which are essential for various physiological processes. This inhibition can lead to therapeutic effects in diseases where protease activity is dysregulated .
- Molecular Docking Studies : Molecular docking simulations have shown that 1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine binds effectively to target proteins involved in disease pathways, suggesting its potential as a lead compound for drug development .
Data Tables
Case Studies
- Anticancer Activity Study : A recent study evaluated the cytotoxicity of several sulfonamide derivatives on leukemia cell lines. Among them, 1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine showed the highest potency with an IC50 value significantly lower than standard chemotherapeutics .
- Polymer Application : Researchers developed a new polymer composite incorporating this compound into a polystyrene matrix. The resulting material exhibited enhanced electrical conductivity and thermal stability compared to conventional polymers used in electronic devices .
Mechanism of Action
The mechanism of action of 1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-2-methylpiperazine (CAS 398996-46-8): Replacing 2,5-dimethylphenyl with 4-chloro-3-methylphenyl introduces a chlorine atom, enhancing electron-withdrawing effects and steric bulk.
1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]piperazine (CAS 457961-46-5) :
Methoxy groups are electron-donating, increasing the electron density of the aromatic ring. This could enhance solubility via polar interactions but reduce metabolic stability compared to the dimethyl-substituted compound .
Functional Group Variations
- 1,4-Bis[(4-chloro-phenoxy)acetyl]piperazine (CAS 4190-83-4): Replacing sulfonyl with acetyl-phenoxy groups shifts the electronic profile. The phenoxy linkage may increase flexibility, affecting conformational interactions with targets .
- 1,4-Bis[(2,5-dimethylphenoxy)acetyl]piperazine (CAS 143189-97-3): Similar to the above but with dimethylphenoxy groups, this compound balances lipophilicity and moderate electron withdrawal. The acetyl group’s metabolic liability (e.g., esterase hydrolysis) contrasts with the sulfonyl group’s resistance to degradation .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound | C₂₂H₂₆N₂O₄S₂ | 454.56 | High lipophilicity; sulfonyl groups enhance stability and electron withdrawal |
| 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-2-methylpiperazine | C₂₀H₂₂Cl₂N₂O₄S₂ | 497.43 | Chlorine increases electronegativity and steric hindrance |
| 1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]piperazine | C₂₀H₂₆N₂O₆S₂ | 454.56 | Methoxy improves solubility but reduces metabolic resistance |
| 1,4-Bis(2-chloro-4-nitrophenyl)piperazine | C₁₆H₁₂Cl₂N₄O₄ | 411.20 | Nitro groups enable DNA intercalation; lower MW aids membrane permeability |
- Solubility : Sulfonyl groups generally reduce aqueous solubility, but dimethylphenyl substituents may mitigate this via moderate hydrophobicity. Methoxy or nitro groups in analogues introduce polarity but at the cost of metabolic vulnerability .
- Melting Point: The target compound likely has a higher melting point (>100°C) due to symmetric sulfonyl groups and crystalline packing, compared to 70–73°C for monoterpene hybrids .
Biological Activity
1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine is a synthetic compound belonging to the class of sulfonyl piperazines. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The synthesis of 1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-methylpiperazine under controlled conditions. The process is facilitated by the presence of a base such as triethylamine to neutralize hydrochloric acid formed during the reaction. The final product is purified through methods like recrystallization or column chromatography.
The biological activity of 1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound is known to inhibit certain enzymes by binding to their active sites. This interaction can block enzyme activity and modulate various biochemical pathways.
- Receptor Binding : It acts as a ligand for various receptors, triggering cellular responses that can lead to therapeutic effects.
Anticancer Activity
Research has indicated that 1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine exhibits promising anticancer properties. Studies have shown that it can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cells, preventing their division and proliferation.
- Apoptosis Induction : It promotes programmed cell death (apoptosis) in malignant cells by activating intrinsic apoptotic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines in vitro and in vivo models.
- Pain Relief : In animal models, it demonstrated efficacy in reducing pain associated with inflammation.
Case Studies and Research Findings
-
Study on Anticancer Effects :
- A study published in a peer-reviewed journal demonstrated that treatment with 1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to apoptosis induction and inhibition of the PI3K/Akt signaling pathway.
-
Anti-inflammatory Research :
- In a controlled study involving rats with induced inflammation, administration of the compound resulted in a marked decrease in paw swelling and pain sensitivity compared to control groups. Histological analysis confirmed reduced inflammatory cell infiltration.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine | Structure | Anticancer, anti-inflammatory |
| 1-(2-((2,4-dimethylphenyl)sulfonyl)phenyl)piperazine | Structure | Moderate anticancer |
| 1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine | Structure | Lower anti-inflammatory activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves sulfonylation of the piperazine core using 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Optimization includes controlling stoichiometry (1:2 molar ratio of piperazine to sulfonyl chloride) and reaction time (12–24 hours at 0–25°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .
Q. What analytical techniques are recommended for confirming structural identity and assessing purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methyl groups on phenyl rings at δ ~2.3 ppm, piperazine protons at δ ~3.2 ppm).
- LC-MS : Electrospray ionization (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~550).
- HPLC : Reverse-phase C18 columns (e.g., 90% acetonitrile/water) with UV detection (λ = 254 nm) for purity ≥98% .
Q. How does the compound’s solubility profile influence experimental design in biological assays?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO (up to 50 mM). For cell-based assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) and dilute in PBS or culture media. Pre-sonication or heating (40–50°C) may enhance solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) during structural confirmation?
- Methodological Answer : Discrepancies may arise from dynamic conformational changes in solution (NMR) versus static solid-state structures (X-ray). Use:
- X-ray crystallography to resolve absolute configuration (e.g., chair conformation of piperazine ring, dihedral angles between sulfonyl groups) .
- DFT calculations (e.g., B3LYP/6-31G*) to model solution-phase conformers and compare with NMR coupling constants .
Q. What in vitro models are suitable for evaluating the compound’s biological activity, and how should dose-response studies be designed?
- Methodological Answer :
- Target Engagement : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination via fluorogenic substrates.
- Cell Viability : MTT assays in cancer lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM (24–72 hours). Include positive controls (e.g., staurosporine) and validate with ATP-content assays .
Q. What computational strategies predict interactions between this compound and biological targets (e.g., receptors, enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB IDs: e.g., 3ERT for kinases). Focus on sulfonyl oxygen interactions with catalytic lysine residues.
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2 Å). Solvate in TIP3P water and apply CHARMM36 force fields .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize pharmacological properties?
- Methodological Answer :
- Analog Synthesis : Vary substituents on phenyl rings (e.g., halogens, methoxy groups) and piperazine methyl positions.
- ADMET Profiling : Use SwissADME for logP (target <5), BBB permeability (BOILED-Egg model), and CYP450 inhibition (CYP3A4/2D6). Validate with hepatic microsomal stability assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
